molecular formula C20H20N4O5 B6490991 2-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide CAS No. 891114-54-8

2-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide

Cat. No.: B6490991
CAS No.: 891114-54-8
M. Wt: 396.4 g/mol
InChI Key: GOFVBGZQBORSBO-UHFFFAOYSA-N
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Description

2-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide is a useful research compound. Its molecular formula is C20H20N4O5 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.14336975 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes are crucial for the proper functioning of the nervous system as they break down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various therapeutic effects.

Mode of Action

The compound interacts with its targets (cholinesterase enzymes) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting cholinesterase enzymes, the compound increases the levels of acetylcholine, a neurotransmitter that plays a key role in many functions of the body including muscle movement, breathing, heart rate, and learning and memory.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels due to the inhibition of cholinesterase enzymes . This can lead to enhanced cholinergic signaling, which can have various effects depending on the specific physiological context.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c21-19(26)14-3-1-2-4-15(14)23-20(27)22-12-9-18(25)24(11-12)13-5-6-16-17(10-13)29-8-7-28-16/h1-6,10,12H,7-9,11H2,(H2,21,26)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFVBGZQBORSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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